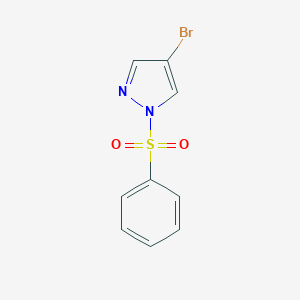

4-Bromo-1-(phenylsulfonyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

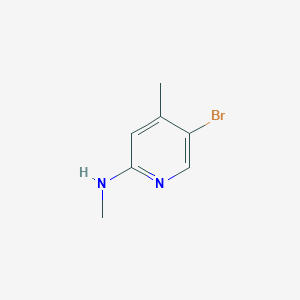

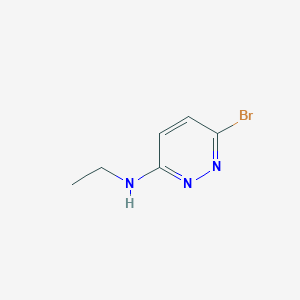

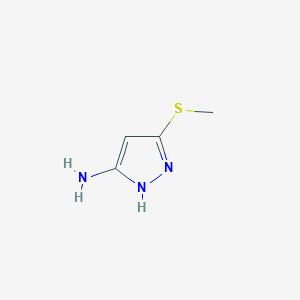

4-Bromo-1-(phenylsulfonyl)pyrazole is a heteroaryl halide and a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

4-Bromo-1-(phenylsulfonyl)pyrazole can be metallated regioselectively by phenyl-lithium to give the 5-lithio derivative which upon quenching with appropriate electrophiles leads to the 4-bromo-1-(phenylsulfonyl)-5-substituted pyrazoles .

Molecular Structure Analysis

The molecular formula of 4-Bromo-1-(phenylsulfonyl)pyrazole is C9H7BrN2O2S . The InChI representation of the molecule is InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H . The canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br .

Chemical Reactions Analysis

4-Bromo-1-(phenylsulfonyl)pyrazole is reported to undergo cyanation in the presence of palladium catalysts . It can also react with titanium tetrachloride to afford binary adducts .

Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-1-(phenylsulfonyl)pyrazole is 287.14 g/mol . It has a topological polar surface area of 60.3 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has two freely rotating bonds . The exact mass and the monoisotopic mass of the compound are both 285.94116 g/mol .

Applications De Recherche Scientifique

Synthesis of Bipyrazoles

This compound serves as a starting material in the synthesis of 1,4′-bipyrazoles , which are important in creating new materials with potential electronic and photonic properties .

Preparation of Hexacoordinate Complexes

It is used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride, which are significant in the study of coordination chemistry .

Agricultural and Pharmaceutical Activities

The pyrazole structure, including derivatives like 4-Bromo-1-(phenylsulfonyl)pyrazole, plays a role in organic synthesis, acting as both a directing and transforming group. It is present in molecules that exhibit diverse agricultural and pharmaceutical activities .

Synthesis Methodologies

In 2017, Bonacorso et al. described the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles using two methodologies involving this compound, highlighting its versatility in synthetic chemistry .

Polyurethane Preparation

A research paper reports that polyurethanes can be prepared after blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked TDI. This application is significant in polymer chemistry and materials science .

Safety and Hazards

4-Bromo-1-(phenylsulfonyl)pyrazole is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264). If swallowed, call a poison center or doctor if you feel unwell (P301 + P312). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

Orientations Futures

4-Bromo-1-(phenylsulfonyl)pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as a starting material in the synthesis of 1,4’-bipyrazoles. 4-Bromo-1-(phenylsulfonyl)pyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQVJLOSQUFTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424256 |

Source

|

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(phenylsulfonyl)pyrazole | |

CAS RN |

121358-73-4 |

Source

|

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)